2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1189749-55-0
VCID: VC2637073
InChI: InChI=1S/C13H9N3O2S/c17-12(18)11-7-19-13(16-11)15-10-5-1-4-9-8(10)3-2-6-14-9/h1-7H,(H,15,16)(H,17,18)
SMILES: C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)C(=O)O
Molecular Formula: C13H9N3O2S
Molecular Weight: 271.3 g/mol

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid

CAS No.: 1189749-55-0

Cat. No.: VC2637073

Molecular Formula: C13H9N3O2S

Molecular Weight: 271.3 g/mol

* For research use only. Not for human or veterinary use.

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid - 1189749-55-0

Specification

CAS No. 1189749-55-0
Molecular Formula C13H9N3O2S
Molecular Weight 271.3 g/mol
IUPAC Name 2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C13H9N3O2S/c17-12(18)11-7-19-13(16-11)15-10-5-1-4-9-8(10)3-2-6-14-9/h1-7H,(H,15,16)(H,17,18)
Standard InChI Key LLPYDLLSSUPBFA-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)C(=O)O
Canonical SMILES C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)C(=O)O

Introduction

Physical and Chemical Properties

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid is characterized by specific physicochemical properties that contribute to its biological activity and synthetic utility. Understanding these properties is crucial for researchers working with this compound in various applications.

Basic Identification Parameters

The compound can be precisely identified through various parameters as detailed in Table 1.

ParameterValue
CAS Number1189749-55-0
Molecular FormulaC₁₃H₉N₃O₂S
Molecular Weight271.30 g/mol
IUPAC Name2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid
InChIInChI=1S/C13H9N3O2S/c17-12(18)11-7-19-13(16-11)15-10-5-1-4-9-8(10)3-2-6-14-9/h1-7H,(H,15,16)(H,17,18)
InChIKeyLLPYDLLSSUPBFA-UHFFFAOYSA-N
SMILESC1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)C(=O)O

Physicochemical Properties

The compound exhibits several important physicochemical properties that influence its behavior in biological systems and chemical reactions:

PropertyValueSource
XLogP3-AA3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count6PubChem
Rotatable Bond Count3PubChem
Exact Mass271.04154771 DaPubChem

These properties contribute to the compound's solubility profile, membrane permeability, and potential for interaction with biological targets, making it a promising candidate for drug development research.

Structural Characteristics

The structure of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid features several distinct components that contribute to its chemical behavior and biological activity.

Structural Components

The compound consists of three main structural components:

  • A quinoline moiety - a bicyclic aromatic heterocycle containing a nitrogen atom

  • A thiazole ring - a five-membered heterocycle containing nitrogen and sulfur atoms

  • A linking amino group connecting the quinoline and thiazole moieties

  • A carboxylic acid functional group at the fourth position of the thiazole ring

The presence of these heterocyclic components, particularly the quinoline and thiazole rings, contributes significantly to the compound's biological activities. These structural features enable the molecule to interact with various biological targets, including enzymes and DNA, which may explain its observed antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid involves complex multi-step organic reactions that require precise control of reaction conditions.

General Synthetic Approach

The synthesis typically follows a sequential process:

  • Preparation of the quinoline derivative

  • Formation of the thiazole ring

  • Introduction of the carboxylic acid functional group

These reactions often require specific catalysts and solvents to ensure high yield and purity. The synthetic routes must be carefully designed to achieve regioselectivity in the formation of the desired product.

Industrial Production Considerations

For larger-scale production, the synthesis may employ:

  • Continuous flow reactors

  • Automated synthesis systems

  • Optimized reaction conditions to reduce waste and increase efficiency

The industrial production methods are designed to address challenges related to scaling up complex organic syntheses while maintaining product quality and purity.

Chemical Reactivity

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid can participate in various chemical reactions, primarily due to the reactive functional groups present in its structure.

Common Reaction Types

The compound can undergo several types of chemical transformations:

  • Oxidation: Introduction of oxygen-containing functional groups

  • Reduction: Removal of oxygen-containing functional groups or introduction of hydrogen

  • Substitution: Replacement of one functional group with another

These reactions are influenced by the electronic properties of both the thiazole ring and the quinoline moiety, which affect the reactivity of the molecule as a whole.

Reagents and Conditions

Common reagents used in reactions involving 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid include:

  • Oxidizing agents such as potassium permanganate

  • Reducing agents like sodium borohydride

  • Various nucleophiles for substitution reactions

The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed, while minimizing side reactions that might lead to unwanted byproducts.

Biological Activities

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid has demonstrated several promising biological activities that suggest potential therapeutic applications.

Anticancer Activity

Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineCancer TypeIC50 (μM)
U251Glioblastoma<10
WM793Melanoma<10

These findings indicate strong antiproliferative activity, suggesting potential applications in cancer treatment research.

Other Biological Activities

In addition to its anticancer properties, research suggests that 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid may possess:

  • Antimicrobial activity

  • Anti-inflammatory properties

  • Enzyme inhibitory effects

These diverse biological activities make the compound an interesting subject for further investigation in medicinal chemistry research.

Structure-Activity Relationship

The biological activities of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid are closely related to its structural features, with specific moieties contributing to different aspects of its activity.

Key Structural Determinants of Activity

Structure-activity relationship (SAR) studies suggest that the presence of specific functional groups enhances the compound's biological activity:

  • The quinoline moiety contributes to DNA intercalation properties

  • The thiazole ring provides conformational rigidity and specific binding interactions

  • The amino linking group facilitates hydrogen bonding with target proteins

  • The carboxylic acid group may participate in ionic interactions with positively charged amino acid residues in target proteins

Understanding these relationships is crucial for the rational design of more potent and selective derivatives with improved pharmacological properties.

Research Applications

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid has diverse applications across several scientific disciplines.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as:

  • A lead compound for developing novel anticancer agents

  • A structural scaffold for designing antimicrobial compounds

  • A starting point for anti-inflammatory drug development

Chemical Research Applications

Beyond medicinal applications, the compound is utilized in:

  • Synthetic organic chemistry as a building block for more complex molecules

  • Materials science for the development of new functional materials

  • Catalysis research, where similar structures have shown promising activity

This versatility in application highlights the importance of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid in both fundamental and applied research.

Mechanism of Action

The biological effects of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid appear to be mediated through several molecular mechanisms.

Proposed Mechanisms

Research findings suggest that the compound may exert its biological activities through:

  • Inhibition of specific enzymes involved in cell proliferation

  • Interference with DNA synthesis and replication

  • Modulation of signaling pathways involved in cell survival and apoptosis

The exact molecular targets and pathways affected by the compound may vary depending on the biological system and the specific activity being investigated.

Comparison with Similar Compounds

To better understand the unique properties and potential advantages of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid, it is informative to compare it with structurally related compounds.

Comparison with Other Thiazole Derivatives

Several thiazole derivatives have been studied for their biological activities, including:

  • 2-[(Pyridin-3-yl)amino]-1,3-thiazole-4-carboxylic acid (CAS: 1283108-40-6)

  • 2-(Phenylamino)thiazole-4-carboxylic acid (CAS: 165683-01-2)

  • 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

The quinoline moiety in 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid may confer enhanced biological activity compared to these related compounds, particularly in terms of anticancer properties. The extended aromatic system of quinoline potentially provides stronger interactions with biological targets such as DNA or proteins .

Structural Analogs with Modified Properties

Research has also investigated more complex derivatives, such as:

  • 2-(Quinolin-5-ylamino)-5-(thiophene-3-carbonylamino)-1,3-thiazole-4-carboxamide

This compound represents a structural elaboration of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid, with additional functional groups that may modulate its biological activity and physicochemical properties.

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